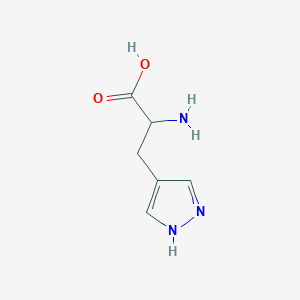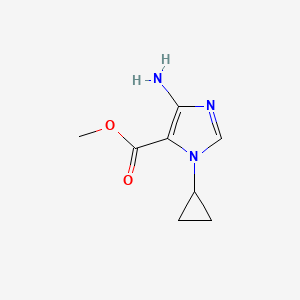
methyl4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include solvent-free microwave-assisted reactions, catalytic isocyanide insertions, and multi-component reactions under solvent-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A basic structure with broad applications in pharmaceuticals and agrochemicals.
1,3-Diazole: Known for its biological activities, including antibacterial and antifungal properties.
Benzimidazole: Used in the treatment of parasitic infections and as a building block for various drugs.
Uniqueness
Methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and reactivity, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
methyl 5-amino-3-cyclopropylimidazole-4-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-7(9)10-4-11(6)5-2-3-5/h4-5H,2-3,9H2,1H3 |
InChI-Schlüssel |
UTXDWDIRKFRCNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=CN1C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B13649391.png)
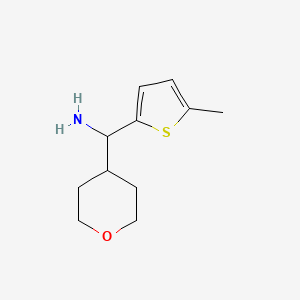
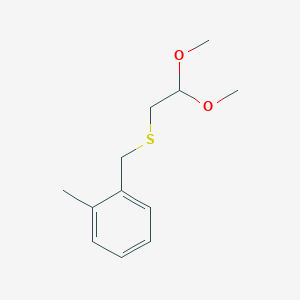
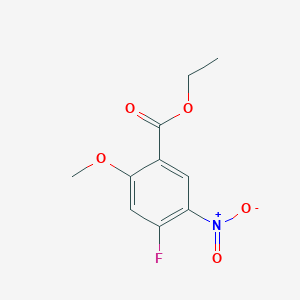
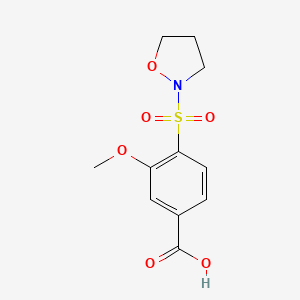
![5-Chlorothiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13649408.png)
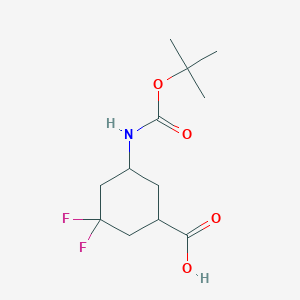
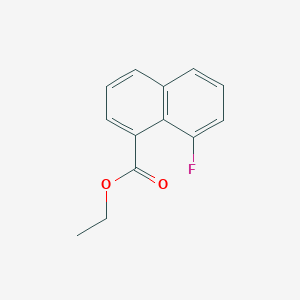
![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)

![2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13649427.png)
